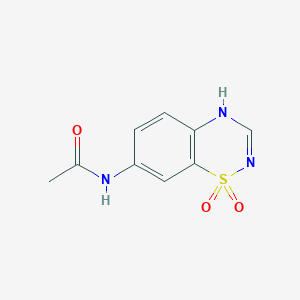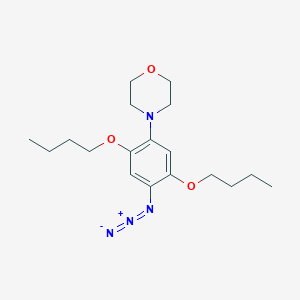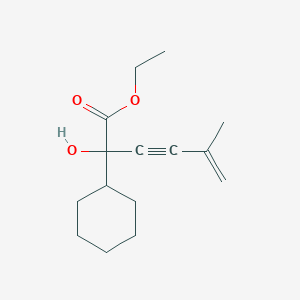![molecular formula C13H20O B14349362 1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one CAS No. 92891-73-1](/img/structure/B14349362.png)
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including organic synthesis and industrial production. The compound’s structure features a bicyclo[3.1.1]heptane ring system with three methyl groups and a propanone group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one typically involves the use of starting materials such as α-pinene. One common method is the fractional distillation of turpentine under reduced pressure to obtain α-pinene, which can then be further processed to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale distillation and purification processes. The use of advanced distillation techniques ensures the high purity and yield of the final product. The process may also involve the use of catalysts to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the carbonyl group, leading to the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, ozone, and various reducing agents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
Major products formed from these reactions include carvacrol and other oxygenated derivatives . These products have significant applications in various industries, including pharmaceuticals and perfumery.
Scientific Research Applications
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one has a wide range of scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of synthetic camphor, borneol, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, leading to specific biological effects. For example, its oxidation products can act as signaling molecules in biological systems .
Comparison with Similar Compounds
Similar Compounds
α-Pinene: A stereoisomer of the compound with similar structural features.
β-Pinene: Another stereoisomer with slight differences in the arrangement of atoms.
Camphor: A related compound with a similar bicyclic structure but different functional groups.
Uniqueness
1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one is unique due to its specific arrangement of methyl groups and the presence of a propanone group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
92891-73-1 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-(2,6,6-trimethyl-3-bicyclo[3.1.1]hept-2-enyl)propan-1-one |
InChI |
InChI=1S/C13H20O/c1-5-12(14)10-6-9-7-11(8(10)2)13(9,3)4/h9,11H,5-7H2,1-4H3 |
InChI Key |
CSGMJGFVSRXFIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C2CC(C1)C2(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


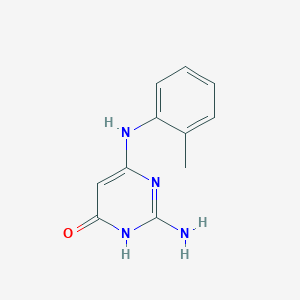
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
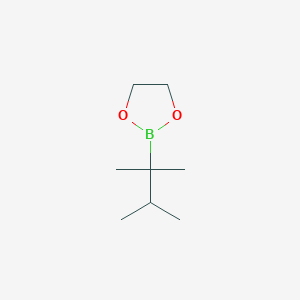
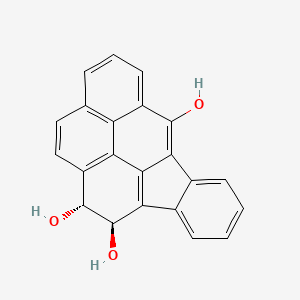

![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)

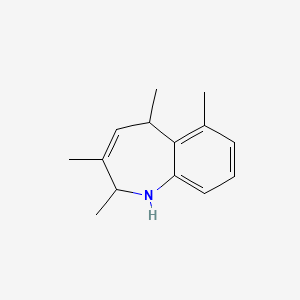
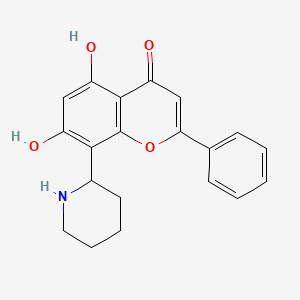
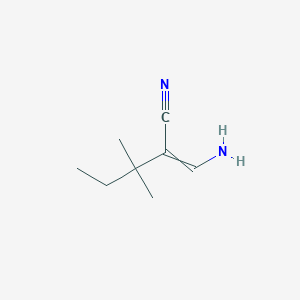
![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
